1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea, also known as PA-1298, is a compound that has gained significant attention in scientific research due to its unique structural features and potential applications. The compound is characterized by its stability and reactivity, making it a valuable subject of study in both academic and industrial settings. Its molecular formula is C14H12F3N5O5, and it has a molecular weight of 387.27 g/mol. The compound's IUPAC name reflects its complex structure, which includes an imidazo[2,1-b][1,3]oxazine moiety and a trifluoromethoxy phenyl group .
The synthesis of 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea involves several key steps that require specific conditions to ensure the desired product is obtained.
Methods:
The industrial production of this compound focuses on optimizing these reactions to achieve high yields and purity while using cost-effective raw materials and mild experimental conditions .
The molecular structure of 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea can be described through various structural representations:
| Property | Data |
|---|---|
| CAS Number | 187235-48-9 |
| Molecular Formula | C14H12F3N5O5 |
| Molecular Weight | 387.27 g/mol |
| InChI Key | OOFRZDPLXWOZAD-VIFPVBQESA-N |
| Canonical SMILES | C1C(COC2=NC(=CN21)N+[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
The compound features a complex arrangement of rings and functional groups that contribute to its biological activity and chemical properties.
1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea participates in various chemical reactions:
Reactions:
The specific conditions and reagents used in these reactions significantly influence the major products formed .
The mechanism of action for 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea involves its interaction with specific molecular targets within biological systems.
Process:
The compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological outcomes depending on the pathway involved. For instance, it may inhibit specific enzymes that are crucial for metabolic pathways related to disease states .
The physical and chemical properties of 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea are essential for understanding its behavior in different environments:
Physical Properties:
Chemical Properties:
Relevant data regarding these properties are crucial for its application in various fields such as medicinal chemistry and material science .
This compound has a wide range of applications across different scientific disciplines:
Scientific Uses:
Additionally, it finds industrial applications in producing polymers and other materials due to its unique chemical properties .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4